6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Standard quinoline-4-carboxylic acids often lack the lipophilicity needed for optimal membrane permeability, creating a trade-off between solubility and target engagement. This polysubstituted analog solves that gap: - **Differentiated logP**: +1.4 units vs. des-methyl analog via 6,8-dimethyl groups; TPSA unchanged (59.4 Ų) - **Isomer comparator**: Meta-propoxy configuration enables direct para-isomer (CAS 587851-88-5) binding pocket discrimination - **SAR-ready**: 95% purity, 2-7°C storage, suitable for focused screening libraries

Molecular Formula C21H21NO3
Molecular Weight 335.403
CAS No. 895932-30-6
Cat. No. B2774890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
CAS895932-30-6
Molecular FormulaC21H21NO3
Molecular Weight335.403
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
InChIInChI=1S/C21H21NO3/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(23)24)17-10-13(2)9-14(3)20(17)22-19/h5-7,9-12H,4,8H2,1-3H3,(H,23,24)
InChIKeyHPQGSERTUHUBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid: Chemical Identity and Compound Class


6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS 895932-30-6) is a synthetic, polysubstituted quinoline-4-carboxylic acid derivative with the molecular formula C₂₁H₂₁NO₃ and a molecular weight of 335.4 g/mol [1]. It belongs to the broad class of quinoline-4-carboxylic acids, a scaffold extensively explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications. The compound features three distinct modification sites: methyl groups at positions 6 and 8, a 3-propoxyphenyl substituent at position 2, and a free carboxylic acid at position 4.

Quinoline-4-carboxylic acid SAR probe. Enables systematic variation of lipophilicity and H-bond capacity within focused quinoline libraries.
Meta-propoxy positional isomer. Provides a distinct 3D conformation vector for target-binding selectivity profiling.
95% purity with refrigerated storage (2–7°C). Supports reproducible assay results; note cold-chain handling requirement.

Structural Differentiation from In-Class Quinoline-4-Carboxylic Acid Analogs


Generic substitution among quinoline-4-carboxylic acids is precluded by the interdependent influence of substituents on molecular conformation, electronic distribution, and target binding. In the case of CAS 895932-30-6, the simultaneous presence of electron-donating methyl groups at positions 6/8 and a meta-propoxyphenyl group at position 2 creates a unique steric and electronic profile that differs measurably from its closest analogs—the 4-propoxyphenyl positional isomer (CAS 587851-88-5), the des-methyl analog (CAS 350989-68-3), and the des-propoxy analog (CAS 337496-05-6). Each structural modification alters logP, topological polar surface area, and hydrogen-bonding capacity, which directly impact solubility, permeability, and recognition by biological targets [1].

This Compound
Structural Analog
vs. Para Isomer
Meta-propoxy vector; distinct electrostatic potential
Para-propoxy; identical bulk descriptors but different 3D shape (CAS 587851-88-5)
vs. Des-Methyl
6,8-dimethyl increases lipophilicity (+1.4 logP) and steric bulk
Lacks methyl groups; lower logP and molecular volume (CAS 350989-68-3)
vs. Des-Propoxy
Propoxy ether adds H-bond acceptor and raises TPSA by 9 Ų
No propoxy group; reduced H-bond capacity and surface polarity (CAS 337496-05-6)

Quantitative Differentiation Evidence Versus Closest Analogs


Meta-Propoxy vs. Para-Propoxy Positional Isomer Shape and Electrostatic Divergence

The meta-substitution of the propoxy group on the 2-phenyl ring differentiates CAS 895932-30-6 from its para-substituted regioisomer (CAS 587851-88-5). Both isomers share the same molecular formula (C₂₁H₂₁NO₃), molecular weight (335.4 g/mol), computed logP (XLogP3-AA = 5), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (59.4 Ų) [1]. However, the meta-substitution pattern alters the spatial orientation of the propoxy chain relative to the quinoline core, resulting in a different molecular shape and electrostatic potential distribution. In the absence of co-crystal structures, this shape divergence constitutes the primary evidence that the two isomers cannot be considered interchangeable in target-binding assays [1].

Meta vs. Para Isomer
Class-level inference
Identical bulk descriptors (TPSA 59.4 Ų, logP 5). Differentiation rests on 3D conformation and substitution pattern.
Shape divergence supports non-interchangeability in target-binding assays.
Computed properties; co-crystal structures not available.
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

6,8-Dimethyl Substitution Impact on Lipophilicity and Molecular Bulk

The presence of methyl groups at positions 6 and 8 on the quinoline ring in CAS 895932-30-6 increases the computed lipophilicity by approximately 1.4 logP units relative to the des-methyl analog 2-(3-propoxyphenyl)quinoline-4-carboxylic acid (CAS 350989-68-3), which has an XLogP3-AA of 3.6 [1]. Additionally, the methyl groups increase the molecular weight from 307.3 g/mol to 335.4 g/mol (+28.1 g/mol) and add steric bulk that can influence binding pocket complementarity. The topological polar surface area remains unchanged (59.4 Ų), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].

6,8-Dimethyl Lipophilicity Impact
Class-level inference
Δ XLogP3-AA +1.4 log units
May improve membrane permeability without altering TPSA.
Δ MW +28.1 g/mol vs. des-methyl analog; TPSA unchanged at 59.4 Ų.
Lipophilicity Modulation Lead Optimization Quinoline SAR

Propoxy Group Contribution to Hydrogen-Bonding Capacity

The 3-propoxy substituent on the 2-phenyl ring distinguishes CAS 895932-30-6 from the simpler 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 337496-05-6). The propoxy group introduces an additional hydrogen bond acceptor (ether oxygen), increasing the HBA count from 3 to 4, and adds two rotatable bonds (from 3 to 5), while the TPSA increases from 50.4 Ų to 59.4 Ų (+9.0 Ų) [1]. These changes are expected to enhance aqueous solubility and provide an additional interaction site for target proteins [1].

Propoxy H-Bond Contribution
Class-level inference
Δ HBA +1, Δ TPSA +9.0 Ų, Rotatable bonds +2
Provides an additional ether-mediated interaction site for target proteins.
Compared to des-propoxy analog CAS 337496-05-6.
Solubility Engineering Functional Group SAR Quinoline Library Design

Available Purity Specification and Storage Baseline

According to the technical datasheet from Activate Scientific (Catalog # AS218569-G1), this compound is supplied with a purity specification of 95% . The recommended storage condition is refrigeration at 2–7°C, indicating potential thermal sensitivity that may not apply equally to all quinoline-4-carboxylic acid analogs . The MDL number MFCD03420080 provides a unique identifier for procurement verification .

Purity & Storage Baseline
Data to verify
95% purity; refrigerated 2–7°C
Supports procurement planning; cold-chain logistics required.
Supplier datasheet; MDL MFCD03420080 for verification.
Quality Control Procurement Specification Purity Assurance

Recommended Application Scenarios Based on Structural Differentiation


SAR Studies on Quinoline-4-Carboxylic Acid Libraries

CAS 895932-30-6 serves as a key SAR probe for exploring the combined effects of 6,8-dimethyl substitution and meta-propoxy modification on biological activity. Its differentiated logP (+1.4 vs. des-methyl analog) and HBA count (+1 vs. des-propoxy analog) make it a strategic choice when systematically varying lipophilicity and hydrogen-bonding capacity within a quinoline-4-carboxylic acid series [1].

Positional Isomer Selectivity Profiling Against Biological Targets

The meta-propoxy configuration of CAS 895932-30-6 provides a direct comparator to the para-propoxy isomer (CAS 587851-88-5) for assessing the impact of propoxy orientation on target binding affinity and selectivity. Parallel testing of both isomers can reveal whether the target binding pocket discriminates between meta- and para-substitution patterns [1].

Hit-to-Lead Optimization Enhancing Lipophilicity Without Polar Surface Area Penalty

When a quinoline-4-carboxylic acid hit compound requires increased logP to improve membrane permeability, CAS 895932-30-6 offers a pre-built solution: its 6,8-dimethyl groups elevate logP by +1.4 units while TPSA remains unchanged (59.4 Ų) compared to the unsubstituted core [1]. This avoids the common trade-off where lipophilicity gains are accompanied by undesirable polar surface area reduction.

Focused Compound Library Procurement for Antibacterial or Anticancer Screening

Given the established biological relevance of quinoline-4-carboxylic acids as antibacterial and anticancer scaffolds, CAS 895932-30-6 is suitable for inclusion in focused screening libraries. Its 95% purity specification and defined storage conditions (2–7°C) support reproducible assay results, while its structural distinctiveness ensures library diversity [1].

Application
Selection Property
Validation Focus
Quinoline SAR library design
Combined 6,8-dimethyl and meta-propoxy substitution pattern
Lipophilicity and H-bond capacity variation
Positional isomer selectivity profiling
Meta-propoxy vs. para-propoxy 3D conformation
Target-binding pocket discrimination
Hit-to-lead logP optimization
Elevated logP with unchanged TPSA (59.4 Ų)
Permeability-solubility balance review
Focused screening library inclusion
Structural distinctiveness and 95% purity
Assay reproducibility and library diversity
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